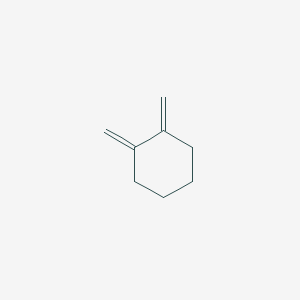

环己烷,1,2-双(亚甲基)-

描述

Synthesis Analysis

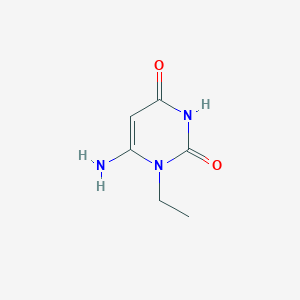

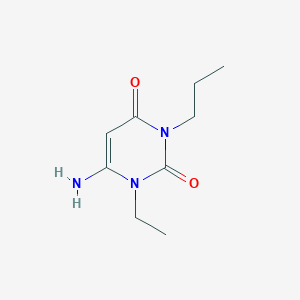

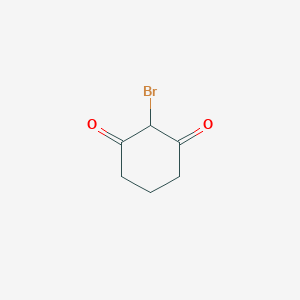

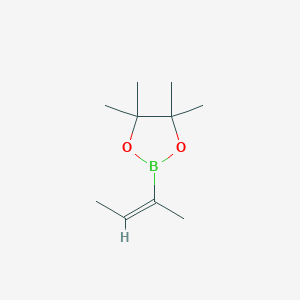

The synthesis of Cyclohexane, 1,2-bis(methylene)- and related compounds involves multiple steps, including condensation reactions, catalytic processes, and specific reaction conditions to achieve the desired molecular structure. For example, one study reported the synthesis of derivatives through condensation of aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione, catalyzed by urea in aqueous media under ultrasound, resulting in high yields and an environment-friendly process (Li et al., 2012).

Molecular Structure Analysis

The molecular structure of Cyclohexane, 1,2-bis(methylene)- and its isomers has been extensively studied. For instance, the crystal packing of isomeric compounds was found to be dominated by C–H⋯Npyridine interactions, with structures showing effective conformations between n-pyridine rings and bridging cyclohexane rings, highlighting the importance of intermolecular interactions in determining the molecular arrangement (Lai et al., 2006).

Chemical Reactions and Properties

Cyclohexane, 1,2-bis(methylene)- undergoes various chemical reactions, including ozonolysis, which showed that the presence of methyl substituents influences the reaction course. Highly methylated compounds exhibited significantly smaller reactivity compared to nonmethylated ones, indicating the role of substituents in chemical reactivity (Yamakoshi et al., 1996).

Physical Properties Analysis

The physical properties of Cyclohexane, 1,2-bis(methylene)- derivatives have been studied, including their solubility, viscosity, and thermal stability. For example, a series of poly(ether-ester)s containing cyclohexane moiety in the main chain showed enhanced solubility and thermal stability due to the introduction of methylene spacer with ether group into the polymer chain backbone (Latha & Murugavel, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and catalytic activities of Cyclohexane, 1,2-bis(methylene)-, have been explored in various studies. For instance, the recyclable catalysis of cyclohexene oxidation by hydrogen peroxide was demonstrated, offering a practical access to trans-1,2-cyclohexanediol under mild conditions, showcasing the compound's potential in eco-friendly and efficient chemical processes (Yu et al., 2014).

科学研究应用

基于 rac- 和 (S,S)-1,2-双((二苯基膦基)甲基)环己烷的钌配合物被发现作为不对称氢化芳基和杂芳基酮的催化剂时具有很高的活性和对映选择性 (Doherty 等,2007).

在晶体学中,异构 N1,N4-双((吡啶-n-基)亚甲基)-环己烷-1,4-二胺中的 C-H-N 吡啶相互作用导致各种分子排列,影响晶体堆积 (Lai, Mohr, & Tiekink, 2006).

使用该化合物进行 Kabachnik-Fields 和 Moedritzer-Irani 反应导致产生新的双环双膦酸酯和四膦酸,其中亚甲基桥在不同的 pH 条件下提供稳定性 (Bailly & Burgada, 1995).

一项关于可回收的 1,2-双[3,5-双(三氟甲基)苯基]二硒化物催化的环己烯与过氧化氢氧化反应的研究展示了合成反式-1,2-环己烷二酮的实用方法 (Yu 等,2014).

高度甲基化的 1,2-双(亚甲基)环烷烃的臭氧化反应显示出与非甲基化反应物相比的反应性差异,表明了特定的反应机制 (山越 等,1996).

亚甲基卤代物可以导致从环己烷-1,2-二醇形成四氧杂环癸烷衍生物,揭示了有趣的化学转化 (Brimacombe 等,1967).

1,4-双(亚乙烯基)环己烷和 1,2-亚乙烯基-4-亚甲基环己烷的热异构化导致聚甲基环己烷,这在有机化学中具有影响 (Lenk & Hopf, 1982).

源自反式-环己烷-1,2-二胺的双功能有机催化剂在各种不对称反应中显示出优异的活性,表明其在有机合成中的潜力 (Nájera, Sansano, & Gómez-Bengoa, 2016).

由 1,1-双[4-(4-氨基苯氧基)苯基]环己烷衍生的聚酰胺已被证明可以提供透明、柔韧且坚韧的薄膜,并具有高玻璃化转变温度 (Yang, Hsiao, & Yang, 1999).

在一项关于 3,4-双(三甲基甲硅烷基)环己烯立体化学的研究中,研究人员发现顺式 3,4-异构体的三氟乙酰解产生了环己烯-d2,揭示了这些化合物的立体化学方面的见解 (Wickham & Kitching, 1983).

属性

IUPAC Name |

1,2-dimethylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEQHQNRKZJUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCCC1=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182460 | |

| Record name | Cyclohexane, 1,2-bis(methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexane, 1,2-bis(methylene)- | |

CAS RN |

2819-48-9 | |

| Record name | Cyclohexane, 1,2-bis(methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,2-bis(methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

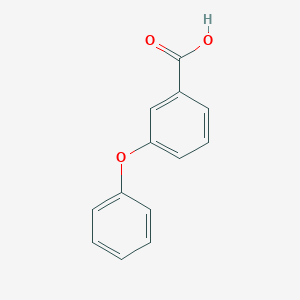

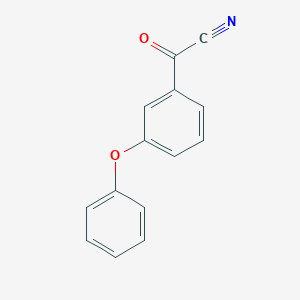

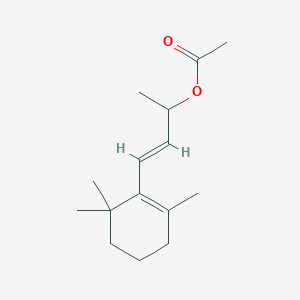

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)

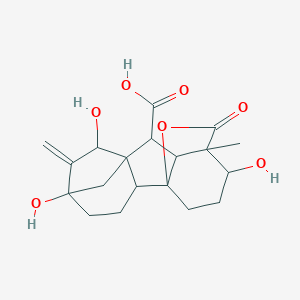

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)